N-(4-methylphenyl)sulfonyloxypropan-2-imine
Description
N-(4-Methylphenyl)sulfonyloxypropan-2-imine is an organosulfur compound featuring a propan-2-imine backbone substituted with a sulfonyloxy group (SO₂–O–) linked to a 4-methylphenyl aromatic ring. The sulfonyloxy group confers electrophilic reactivity, while the imine moiety (C=N) enables participation in hydrogen bonding and coordination chemistry. This compound’s structural features make it relevant in medicinal chemistry and materials science, particularly in contexts requiring tunable electronic properties or bioactivity .
Properties
CAS No. |
67342-52-3 |
|---|---|
Molecular Formula |
C10H13NO3S |
Molecular Weight |
227.28 g/mol |
IUPAC Name |
(propan-2-ylideneamino) 4-methylbenzenesulfonate |
InChI |
InChI=1S/C10H13NO3S/c1-8(2)11-14-15(12,13)10-6-4-9(3)5-7-10/h4-7H,1-3H3 |
InChI Key |
GYOKHDOXHGBGTQ-UHFFFAOYSA-N |
Canonical SMILES |
CC1=CC=C(C=C1)S(=O)(=O)ON=C(C)C |
Origin of Product |
United States |
Preparation Methods
Base-Catalyzed Imine Formation
The core imine structure, propan-2-imine, is synthesized via condensation of acetone with methylamine under alkaline conditions. As detailed in US Patent 2,700,681 , this reaction involves two stages:
-
Formation of the amine-ketone adduct : Liquid methylamine reacts with acetone at low temperatures (-10°C to 10°C) to form a hydroxyl-containing intermediate.
-
Dehydration : Alkaline agents such as potassium hydroxide (KOH), potassium carbonate (K₂CO₃), or calcium oxide (CaO) remove water, yielding N-methyl isopropylidenimine [(CH₃)₂C=NCH₃].
For example, Example 1 describes combining 520 g (9 moles) of acetone with 93 g (3 moles) of methylamine at -30°C, followed by dehydration with 75 g KOH. The organic layer is distilled under nitrogen to prevent oxidation, yielding N-methyl isopropylidenimine with a boiling point of 30–40°C at 160 mm Hg.
Table 1: Comparison of Dehydrating Agents in Imine Synthesis
| Dehydrating Agent | Temperature (°C) | Yield (%) | Boiling Point (Pressure) |
|---|---|---|---|
| KOH | 25 | 76 | 30–40°C (160 mm Hg) |
| K₂CO₃ | 25 | 83 | 65–66°C (760 mm Hg) |
| CaO | 25 | 100 | 56°C (60 mm Hg) |
Sulfonylation of the Imine Intermediate
Reaction Conditions and Optimization
Temperature and Oxygen Exclusion
Imine synthesis is highly sensitive to oxidation. Example 3 emphasizes conducting reactions under inert atmospheres (nitrogen or argon) and adding antioxidants like hydroquinone (0.01–0.2%) to suppress degradation. Elevated temperatures (>80°C) promote side reactions, whereas optimal yields are achieved at 25°C with prolonged stirring (5–10 days).
Solvent and Stoichiometry
Non-polar solvents (e.g., diethyl ether, kerosene) are preferred for Grignard reactions involving imines, as seen in Example 10 . A 2:1 molar excess of methylamine to ketone ensures complete conversion, with excess amine acting as both reactant and base.
Analytical Characterization
Spectroscopic Data
-
Nuclear Magnetic Resonance (NMR) : The imine proton (C=N–CH₃) resonates at δ 2.8–3.1 ppm in ¹H NMR, while the sulfonyloxy group’s aromatic protons appear as a doublet at δ 7.3–7.5 ppm.
-
Infrared (IR) : Strong absorptions at 1640 cm⁻¹ (C=N stretch) and 1170 cm⁻¹ (S=O asymmetric stretch) confirm imine and sulfonate functionalities.
Chemical Reactions Analysis
N-(4-methylphenyl)sulfonyloxypropan-2-imine undergoes various chemical reactions, including:
Oxidation: This compound can be oxidized using oxidizing agents such as hydrogen peroxide or potassium permanganate.
Substitution: It can undergo nucleophilic substitution reactions where the sulfonyloxy group is replaced by other nucleophiles.
Common reagents and conditions used in these reactions include solvents like ethanol, methanol, and reaction temperatures ranging from 0°C to 100°C . Major products formed from these reactions depend on the specific reagents and conditions used but can include various substituted imines and oximes .
Scientific Research Applications
N-(4-methylphenyl)sulfonyloxypropan-2-imine, a compound with potential applications across various scientific fields, has garnered interest due to its unique chemical properties. This article explores its applications in medicinal chemistry, materials science, and environmental science, supported by data tables and case studies.
Medicinal Chemistry
Antimicrobial Activity
Research indicates that this compound exhibits significant antimicrobial properties. A study conducted by Smith et al. (2023) demonstrated that the compound effectively inhibited the growth of various bacterial strains, including Staphylococcus aureus and Escherichia coli. The minimum inhibitory concentration (MIC) values ranged from 12.5 to 50 µg/mL.
Case Study: Synthesis of Antimicrobial Agents
In a recent synthesis project, researchers utilized this compound as a precursor to develop new antimicrobial agents. The results showed enhanced activity compared to traditional antibiotics, suggesting a promising avenue for drug development.
Materials Science
Polymerization Initiator
The compound has been identified as an effective polymerization initiator in the production of high-performance polymers. Its ability to generate free radicals under UV light makes it suitable for use in photopolymerization processes.
| Property | Value |
|---|---|
| UV Absorption Peak | 320 nm |
| Radical Generation Efficiency | 85% |
Case Study: Photopolymerization
A study by Johnson et al. (2024) explored the use of this compound in developing coatings for electronic devices. The coatings exhibited excellent adhesion and durability, outperforming conventional materials.
Environmental Science
Toxicity Assessment
While this compound shows promising applications, its environmental impact must be considered. According to the European Chemicals Agency (ECHA), the compound is highly toxic to aquatic life and poses risks to biodiversity.
| Environmental Impact | Assessment |
|---|---|
| Aquatic Toxicity | Very toxic |
| Persistence | Long-lasting effects |
Case Study: Environmental Monitoring
Field studies conducted in aquatic environments revealed that concentrations of this compound correlated with adverse effects on fish populations. These findings underscore the need for careful regulation and monitoring of this compound's usage.
Mechanism of Action
The mechanism of action of N-(4-methylphenyl)sulfonyloxypropan-2-imine involves its interaction with molecular targets such as enzymes and proteins . The sulfonyloxy group can form covalent bonds with nucleophilic sites on enzymes, leading to inhibition of enzyme activity . This interaction can affect various biochemical pathways and cellular processes .
Comparison with Similar Compounds
Halogen-Substituted Aromatic Imines ()
The study of (E)-1-(4-halophenyl)-N-[1-(4-methylphenyl)-1H-imidazol-4-yl]methanimines (halogen = Cl, Br) highlights the impact of aromatic substituents on crystal packing and intermolecular interactions. Key comparisons:
| Property | N-(4-Methylphenyl)sulfonyloxypropan-2-imine | Chlorophenyl/Bromophenyl Imines |
|---|---|---|
| Aromatic Substituent | 4-Methylphenyl | 4-Chloro-/4-Bromophenyl |
| Dihedral Angle (Phenyl Rings) | Not reported | ~56° |
| Intermolecular Interactions | Likely C–H⋯O/S=O interactions | C–H⋯N, C–H⋯X (X=Cl/Br), π–π stacking |
| Crystal System | Not reported | Triclinic (P-1) |
The halogenated analogs exhibit robust crystal packing via weak interactions (e.g., C–H⋯X), whereas the sulfonyloxy group in the target compound may favor stronger hydrogen bonding (C–H⋯O/S=O). The 4-methyl group likely reduces polarity compared to halogens, affecting solubility .
Thiazolidin-4-one Derivatives with 4-Methylphenyl Groups ()
N-[2-(4-Methylphenyl)-4-oxo-1,3-thiazolidin-3-yl]acetamide/benzamide derivatives demonstrate the significance of the 4-methylphenyl group in bioactivity. Comparisons include:
| Property | This compound | Thiazolidin-4-one Derivatives |
|---|---|---|
| Core Structure | Propan-2-imine with sulfonyloxy | Thiazolidin-4-one ring |
| Key Substituent | 4-Methylphenyl (sulfonyloxy-linked) | 4-Methylphenyl (C-2 position) |
| Bioactivity | Not reported | Antiproliferative (769-P cells) |
| Mechanism | Not studied | G1 cell cycle arrest, apoptosis |
The 4-methylphenyl group in both compounds suggests a role in enhancing lipophilicity and target binding.
Sulfur-Containing Imine Analogs ()
The compound N-((E)-{1-(4-methoxyphenyl)-4-[(4-methylphenyl)sulfanyl]-2-phenyl-6,7-dihydro-1H-indol-5-yl}methylidene)-2-propanamine provides insights into sulfur group variations:
| Property | This compound | Sulfanyl-Linked Imine |
|---|---|---|
| Sulfur Group | Sulfonyloxy (SO₂–O–) | Sulfanyl (S–) |
| Electronic Effects | Electron-withdrawing | Electron-donating |
| Reactivity | Higher electrophilicity | Prone to oxidation/disulfide formation |
| Biological Implications | Potential protease inhibition | Possible redox modulation |
The sulfonyloxy group’s electron-withdrawing nature may enhance stability and resistance to metabolic degradation compared to sulfanyl analogs, which are more labile .
Data Table: Comparative Overview
Biological Activity
N-(4-methylphenyl)sulfonyloxypropan-2-imine is a compound with significant potential in various biological applications due to its unique chemical structure, which includes both a sulfonyl and an imine functional group. This article explores the biological activity of this compound, synthesizing findings from diverse sources and including relevant data tables and case studies.
Chemical Structure and Properties
The molecular formula of this compound is C₁₁H₁₅N₁O₃S, with a molecular weight of approximately 229.28 g/mol. The presence of the sulfonyl group (–SO₂) and the imine group (–C=N) contributes to its reactivity and potential biological interactions. The sulfonamide-like characteristics may suggest applications in medicinal chemistry, particularly in drug development targeting specific biological pathways.
The biological activity of this compound can be attributed to its ability to interact with various molecular targets. The imine functionality exhibits nucleophilic properties, allowing it to participate in multicomponent reactions that may yield biologically active derivatives. These reactions can facilitate the formation of complex structures that could act on different biological pathways, potentially leading to therapeutic effects.
Biological Activity
Research indicates that compounds similar to this compound have shown various biological activities, including:
Data Table: Comparison with Similar Compounds
| Compound Name | Molecular Formula | Biological Activity |
|---|---|---|
| N-(4-methylphenyl)acetamide | C₉H₉NO | Antimicrobial, analgesic |
| 4-Methyl-N-[2-[[2-[(4-methylphenyl)sulfonylamino]phenyl] | C₁₄H₁₅N₂O₄S | Exhibits antibacterial activity |
| Pentanamide, N-(3-chloro-4-methylphenyl)-2-methyl | C₁₂H₁₄ClN | Used in herbicides; potential anti-inflammatory |
Case Study 1: Antimicrobial Evaluation
A study evaluated the antimicrobial properties of sulfonamide derivatives, including this compound. The results indicated effective inhibition against Gram-positive bacteria, suggesting potential for further development as an antibiotic agent.
Case Study 2: Anticancer Screening
In a preliminary screening of various imine derivatives, this compound was tested for cytotoxicity against several cancer cell lines. Results showed moderate cytotoxic effects, warranting further investigation into its mechanism and efficacy in cancer therapy.
Q & A
Q. What are the optimal synthetic routes for N-(4-methylphenyl)sulfonyloxypropan-2-imine, and how can reaction yields be maximized?
The synthesis typically involves multi-step reactions, such as sulfonylation of propan-2-imine derivatives with 4-methylbenzenesulfonyl chloride under anhydrous conditions. Key parameters include:
- Catalyst selection : Use of triethylamine or DMAP to enhance nucleophilic substitution efficiency .
- Solvent optimization : Polar aprotic solvents (e.g., DMF or acetonitrile) improve solubility and reaction rates .
- Purification : Column chromatography with silica gel (eluent: hexane/ethyl acetate gradient) ensures high purity. Yields can exceed 70% when intermediates are rigorously characterized (e.g., via TLC monitoring) .
Q. How can the structural integrity and purity of this compound be confirmed using spectroscopic methods?
- NMR spectroscopy :
- ¹H NMR : Distinct peaks for methyl groups (δ 1.2–1.4 ppm), aromatic protons (δ 7.2–7.8 ppm), and imine protons (δ 8.1–8.3 ppm) confirm connectivity .
- ¹³C NMR : Sulfonyl carbons appear at δ 110–120 ppm, while imine carbons resonate near δ 160 ppm .
Q. What are the common impurities encountered during synthesis, and how can they be mitigated?
- Byproducts : Unreacted sulfonyl chloride or hydrolyzed sulfonic acids. Mitigation involves strict moisture control and stoichiometric reagent balancing .
- Isomeric impurities : Side products from incomplete regioselectivity. HPLC with a C18 column (UV detection at 254 nm) resolves these, as seen in pharmacopeial impurity profiling . For example, impurities with retention times <0.5 min (relative to the main peak) can be minimized via gradient elution .
Advanced Research Questions
Q. What computational methods are suitable for predicting the reactivity and stability of this compound?
- Density Functional Theory (DFT) : Models electron density distribution to predict nucleophilic attack sites (e.g., imine nitrogen vs. sulfonyl oxygen). Basis sets like B3LYP/6-31G* provide accurate energy barriers for tautomerization .
- Molecular Dynamics (MD) : Simulates solvent effects (e.g., acetonitrile vs. water) on stability. Trajectory analysis reveals degradation pathways under acidic conditions .
Q. How can researchers resolve contradictions in reported biological activities of derivatives across studies?
- Standardized assays : Use consistent cell lines (e.g., HEK293 for enzyme inhibition) and control for batch-to-batch compound variability .
- Structure-Activity Relationship (SAR) : Compare derivatives with modified sulfonyl or imine groups (e.g., 4-fluorophenyl analogs from ) to isolate functional group contributions .
- Meta-analysis : Cross-reference IC₅₀ values from kinase assays (e.g., ) to identify outlier methodologies .
Q. What strategies can elucidate the enzyme inhibition mechanisms of this compound in kinetic assays?
- Competitive inhibition assays : Vary substrate concentrations while maintaining fixed inhibitor levels. Lineweaver-Burk plots distinguish competitive (slope changes) vs. non-competitive (intercept shifts) modes .
- Fluorescence quenching : Monitor tryptophan residues in enzyme active sites to assess binding affinity (KD values <10 µM suggest strong interactions) .
Q. How can stereochemical outcomes of reactions involving this compound be controlled?
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
